3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide is a key intermediate compound in the synthesis of GSK923295A. GSK923295A is a potent and selective inhibitor of centromere-associated protein E (CENP-E). [, ] CENP-E is a mitotic kinesin that plays a crucial role in cell division. [] Inhibiting CENP-E disrupts mitosis and can lead to tumor cell death. []
The synthesis of 3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide is a multi-step process starting from readily available L-phenylalaninol. [] Key steps in the synthesis include:
The developed synthetic route is efficient, robust, and scalable, having been successfully demonstrated on both kilogram and pilot plant scales (55kg). [] This route avoids the use of expensive raw materials and environmentally unfriendly reagents like aluminum, tin, and bromine. []
The primary application of 3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide is its use as a crucial intermediate in the synthesis of GSK923295A. [] GSK923295A itself has demonstrated broad antitumor activity in vivo and is currently undergoing human clinical trials as a potential cancer therapeutic. []
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 92292-84-7
CAS No.: 17729-30-5
CAS No.: 70222-94-5